molecular formula C21H20BrN5OS B15037424 N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide

N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide

Cat. No.: B15037424
M. Wt: 470.4 g/mol
InChI Key: CJDYHQLGHVQOPO-HCWGUIKXSA-N
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Description

N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromo-phenyl group, a triazole ring, and a sulfanyl-acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include bromine, phenylhydrazine, and triazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the bromo-phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20BrN5OS

Molecular Weight

470.4 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H20BrN5OS/c1-2-27-20(17-11-7-4-8-12-17)25-26-21(27)29-15-19(28)24-23-14-18(22)13-16-9-5-3-6-10-16/h3-14H,2,15H2,1H3,(H,24,28)/b18-13-,23-14+

InChI Key

CJDYHQLGHVQOPO-HCWGUIKXSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC(=CC2=CC=CC=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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